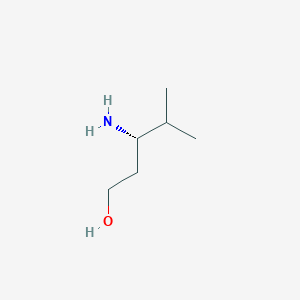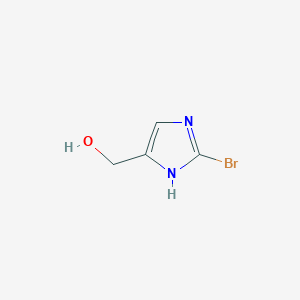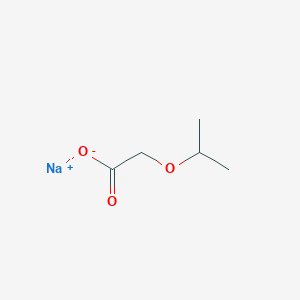
4-Phenyl-a-cyanocinnamic acid amide
Vue d'ensemble
Description
4-Phenyl-a-cyanocinnamic acid amide (PCCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PCCA is a derivative of cinnamic acid, which is a natural compound found in various plants. PCCA has been synthesized using different methods, and its properties have been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Applications De Recherche Scientifique
Application in Mass Spectrometry Imaging
4-Phenyl-α-cyanocinnamic acid amide has been identified as a novel negative ion matrix for matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), particularly in lipid analysis. This compound demonstrates superior sensitivity and reproducibility compared to commonly used matrices, making it a valuable tool for analyzing and imaging various lipid classes (Fülöp et al., 2013).
Investigation in Protein-Ligand Interactions
4-Phenyl-α-cyanocinnamic acid amide derivatives have been synthesized and investigated for their fluorescence binding with bovine serum albumin (BSA). This research is significant in understanding protein-ligand interactions, which has implications in drug design and biomolecular studies (Meng et al., 2012).
Role in Plant Growth and Stress Responses
Studies on hydroxycinnamic acid amides, a group including 4-Phenyl-α-cyanocinnamic acid amide, have shown that they play a crucial role in plant growth, development, and responses to biotic and abiotic stresses. This research is vital in understanding plant physiology and potentially improving agricultural practices (Macoy et al., 2015).
Application in Synthetic Organic Chemistry
4-Phenyl-α-cyanocinnamic acid amide has applications in synthetic organic chemistry, particularly in catalysis and the synthesis of various organic compounds. It serves as a significant reagent in different chemical reactions, demonstrating the versatility and utility of this compound in the field of chemistry (Rowland et al., 2005).
Use in Medicinal Chemistry
Research on cinnamic acid derivatives, including 4-Phenyl-α-cyanocinnamic acid amide, has indicated their potential as antioxidants and inhibitors of certain enzymes. This suggests their possible use as therapeutic agents in treating diseases related to oxidative stress and lipid metabolism (Lee et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBACWKDMSJBT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)


